N-[[1-(2-Methoxyethyl)pyrrolidin-3-yl]methyl]but-2-ynamide
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Overview
Description
N-[[1-(2-Methoxyethyl)pyrrolidin-3-yl]methyl]but-2-ynamide is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrrolidine ring, a methoxyethyl group, and a but-2-ynamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(2-Methoxyethyl)pyrrolidin-3-yl]methyl]but-2-ynamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1-(2-methoxyethyl)pyrrolidin-3-yl methanol.
Introduction of the But-2-ynamide Moiety: The but-2-ynamide group can be introduced through a coupling reaction with an appropriate alkyne derivative under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[[1-(2-Methoxyethyl)pyrrolidin-3-yl]methyl]but-2-ynamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
N-[[1-(2-Methoxyethyl)pyrrolidin-3-yl]methyl]but-2-ynamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[[1-(2-Methoxyethyl)pyrrolidin-3-yl]methyl]but-2-ynamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-phenylpyrrolidin-2-ones: These compounds share the pyrrolidine ring structure but differ in the substituents attached to the ring.
N-phenyldihydro-1H-pyrrol-2-ones: Similar in structure but with different functional groups.
Uniqueness
N-[[1-(2-Methoxyethyl)pyrrolidin-3-yl]methyl]but-2-ynamide is unique due to the presence of the methoxyethyl group and the but-2-ynamide moiety, which confer distinct chemical and biological properties. These structural features differentiate it from other pyrrolidine derivatives and contribute to its specific applications and reactivity .
Properties
IUPAC Name |
N-[[1-(2-methoxyethyl)pyrrolidin-3-yl]methyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-3-4-12(15)13-9-11-5-6-14(10-11)7-8-16-2/h11H,5-10H2,1-2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHQDHBBRVQXNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1CCN(C1)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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